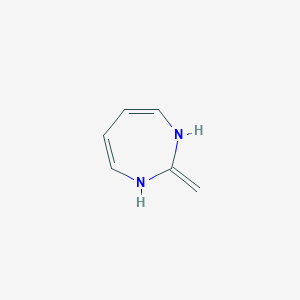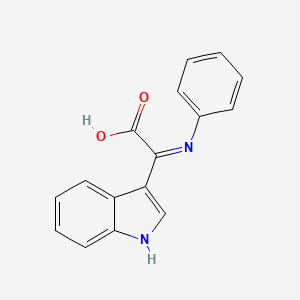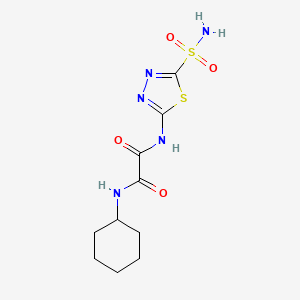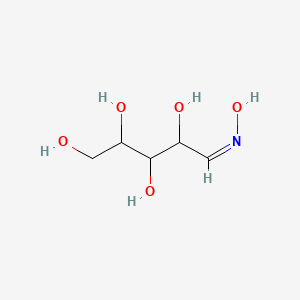![molecular formula C26H38N2O5 B14172320 Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- CAS No. 926276-15-5](/img/structure/B14172320.png)
Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- is a complex organic compound with significant applications in various fields. This compound is known for its intricate structure and potential use as an intermediate in the synthesis of antiviral agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- involves multiple steps. One common method includes the reaction of cyclopentadiene with maleic anhydride to form a Diels-Alder adduct, followed by hydrogenation and subsequent functional group transformations . The reaction conditions typically involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Ammonia (NH3), amines, in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . This inhibition can lead to the disruption of vital biological processes, making it a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopenta[c]pyrrole-2(1H)-carboxylic acid, hexahydro-5-hydroxy-, 1,1-dimethylethyl ester
- Cyclopenta[c]pyrrole-2(1H)-carboxylic acid, 5-aminohexahydro-, 1,1-dimethylethyl ester
Uniqueness
Cyclopenta[c]pyrrole-1-carboxylic acid, 2-[(2S)-3,3-dimethyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]octahydro-, 1,1-dimethylethyl ester, (1S,3aR,6aS)- is unique due to its specific structural configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an intermediate in the synthesis of antiviral agents further highlights its importance in medicinal chemistry .
Propiedades
Número CAS |
926276-15-5 |
|---|---|
Fórmula molecular |
C26H38N2O5 |
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
tert-butyl (3S,3aS,6aR)-2-[(2S)-3,3-dimethyl-2-(phenylmethoxycarbonylamino)butanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate |
InChI |
InChI=1S/C26H38N2O5/c1-25(2,3)21(27-24(31)32-16-17-11-8-7-9-12-17)22(29)28-15-18-13-10-14-19(18)20(28)23(30)33-26(4,5)6/h7-9,11-12,18-21H,10,13-16H2,1-6H3,(H,27,31)/t18-,19-,20-,21+/m0/s1 |
Clave InChI |
USQVBMNAOAEUDE-XSDIEEQYSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C(=O)N1C[C@@H]2CCC[C@@H]2[C@H]1C(=O)OC(C)(C)C)NC(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)C(C(=O)N1CC2CCCC2C1C(=O)OC(C)(C)C)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![12-Methylbenzo[a]pyrene](/img/structure/B14172240.png)
-lambda~5~-phosphane](/img/structure/B14172242.png)
![[2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate](/img/structure/B14172249.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B14172257.png)

![1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-3,4-difluorobenzene](/img/structure/B14172268.png)
![(5E)-5-{3-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14172270.png)





![4-[4-(2-Chlorophenyl)piperazin-1-yl]-N-(2,4-difluorophenyl)butanamide](/img/structure/B14172314.png)
